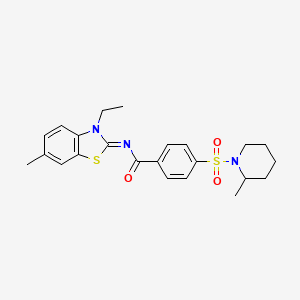

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

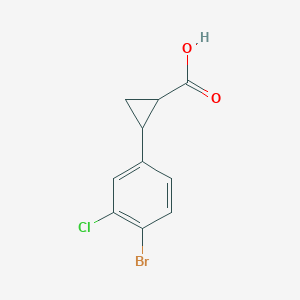

The compound “4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole group consists of a benzene ring fused to a pyrrole ring, and the thiazol-2-ylamine group contains a sulfur and a nitrogen atom in a five-membered ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indole group is known to undergo electrophilic substitution, while the thiazol-2-ylamine group might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis Techniques : Research indicates synthesis methods for related compounds, such as using indole-3-carbaldehyde and chloro ethyl acetate in DMF for producing indolyl-thiazole derivatives, which are structurally similar to 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine (S. Muralikrishna et al., 2014).

- Antimicrobial Activity : A study on the antimicrobial activity of novel compounds synthesized from indole and thiazole derivatives showed promising results, which could be relevant for the compound (R. Mekala et al., 2013).

Anticancer Activity

- Cancer Inhibitory Potential : Derivatives of 1H-indol-3-ylmethylene thiazolidine-2,4-dione, structurally related to 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine, exhibited notable anticancer activity in vitro (Li Zi-cheng, 2013).

Methodological Advances

- Automated Synthesis : Advances in automated multistep continuous flow synthesis have been reported for 2-(1H-Indol-3-yl)thiazole derivatives, demonstrating efficient access to complex, pharmacologically significant compounds (Nicholas Pagano et al., 2012).

Potential Therapeutic Applications

- Antitumor and Antiproliferative Effects : Studies on similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives with indole and thiazole units, have shown significant cytotoxic effects in mesothelioma models, suggesting potential therapeutic applications for related compounds (A. Carbone et al., 2013).

- Antimicrobial Activity : Compounds with structures similar to 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine have shown efficacy against various bacteria and fungi, indicating potential antimicrobial applications (W. El-Sayed et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUYDFUNKPADCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)

![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)

![1-[[1-(4-Pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole](/img/structure/B2449114.png)

![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)